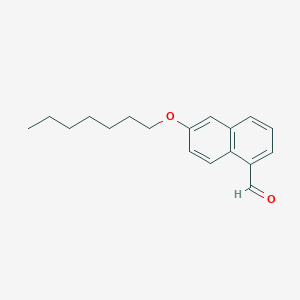

6-Heptoxynaphthalene-1-carbaldehyde

Description

Properties

Molecular Formula |

C18H22O2 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

6-heptoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C18H22O2/c1-2-3-4-5-6-12-20-17-10-11-18-15(13-17)8-7-9-16(18)14-19/h7-11,13-14H,2-6,12H2,1H3 |

InChI Key |

UMRBYUKXDIOBDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC2=C(C=C1)C(=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Analytical Data and Characterization

Typical characterization of 6-Heptoxynaphthalene-1-carbaldehyde includes:

| Technique | Expected Results |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Aromatic proton signals consistent with naphthalene; aldehyde proton singlet near 10 ppm; alkoxy chain methylene signals |

| Infrared Spectroscopy (IR) | Strong C=O stretch near 1700 cm⁻¹; C–O stretch for ether linkage |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 270.4 corresponding to C18H22O2 |

| Melting Point | Dependent on purity; typically crystalline solid |

Computed molecular properties from PubChem confirm the molecular formula C18H22O2 and molecular weight of 270.4 g/mol, with a logP value indicative of moderate hydrophobicity due to the heptyloxy chain.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation + Vilsmeier-Haack formylation | 6-Hydroxynaphthalene | Heptyl bromide, K2CO3, POCl3, DMF | Reflux alkylation; 0-40°C formylation | 60-80% overall | Standard lab-scale method |

| Sulphonylation + Pd-catalyzed deoxygenation (adapted from methoxy derivatives) | 6-Hydroxynaphthalene derivatives | Sulphonyl chloride, Pd(OAc)2, phosphine ligands | 40-95°C, DMF solvent | ~75% isolated | Industrially scalable |

Chemical Reactions Analysis

Types of Reactions: 6-Heptoxynaphthalene-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The heptoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: 6-Heptoxynaphthalene-1-carboxylic acid.

Reduction: 6-Heptoxynaphthalene-1-methanol.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 6-Heptoxynaphthalene-1-carbaldehyde lies in its use as an intermediate in the synthesis of various organic compounds. The aldehyde group can participate in condensation reactions, enabling the formation of more complex structures.

Key Reactions:

- Condensation Reactions: The aldehyde can react with amines to form imines, which are valuable intermediates for further transformations.

- Electrophilic Aromatic Substitution: The heptoxy group enhances the electron density of the naphthalene ring, making it more reactive toward electrophiles.

Applications in Materials Science

The unique properties of this compound also make it suitable for applications in materials science, particularly in the development of functional materials.

Polymer Chemistry:

- Synthesis of Polymers: The compound can be utilized to create polymeric materials through copolymerization processes. Its incorporation can enhance the thermal stability and mechanical properties of the resulting polymers.

Nanotechnology:

- Nanoparticle Functionalization: The compound can be used to modify nanoparticles for specific applications, such as drug delivery systems or sensors. Its ability to form stable complexes with metals can be exploited to create metal-organic frameworks (MOFs).

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound based on its biological activity and interaction with biomolecules.

Antioxidant Activity:

Studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This property warrants further investigation into its efficacy as a therapeutic agent.

Drug Development:

The ability of this compound to form stable complexes with metal ions may lead to novel drug formulations. These complexes could enhance the bioavailability and therapeutic effectiveness of existing drugs.

Case Studies and Research Findings

-

Organic Synthesis Case Study:

A study demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds through multi-step reactions. The resulting compounds showed promising antibacterial activity against various pathogens, highlighting the compound's utility in pharmaceutical chemistry. -

Materials Science Research:

Researchers reported on the incorporation of this compound into polymer matrices, resulting in materials with improved mechanical strength and thermal stability. These materials were tested for potential use in high-performance coatings. -

Biomedical Application Exploration:

Preliminary studies investigating the antioxidant properties of derivatives of this compound indicated significant free radical scavenging activity, suggesting potential applications in nutraceuticals aimed at reducing oxidative stress.

Mechanism of Action

The mechanism by which 6-Heptoxynaphthalene-1-carbaldehyde exerts its effects is primarily through its interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The heptoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key structural differences among naphthalene carbaldehyde derivatives include:

- Substituent type : Alkoxy (methoxy, hexyloxy, heptoxy), hydroxy, bromo, or oxo groups.

- Substituent position : Varies across the naphthalene ring (e.g., 4-, 5-, 6-, or 8-position).

- Chain length : Alkoxy groups range from methoxy (-OCH₃) to heptoxy (-O-C₇H₁₅).

These variations significantly alter electronic properties, steric effects, and intermolecular interactions. For example:

- Electron-donating vs. electron-withdrawing groups : Methoxy and heptoxy groups are electron-donating, enhancing aromatic ring electron density, whereas bromo substituents (electron-withdrawing) reduce it .

Physical and Chemical Properties

Notes:

- 6-Heptoxynaphthalene-1-carbaldehyde (hypothetical): Estimated molecular formula C₁₈H₂₂O₂ , molar mass ~282.37 g/mol. Its longer heptyloxy chain would enhance hydrophobicity (logP) compared to methoxy or hexyloxy analogs, making it suitable for lipid-based formulations .

- Reactivity : The aldehyde group (-CHO) facilitates nucleophilic additions (e.g., condensations), but steric hindrance from the heptyloxy chain may reduce reaction rates compared to 6-methoxy derivatives .

Toxicological and Environmental Considerations

While methylnaphthalenes are well-studied for toxicity (e.g., respiratory and hepatic effects) , carbaldehyde derivatives may pose distinct risks due to the reactive aldehyde moiety. No direct data exists for this compound, but analogs like 6-methoxy-1-naphthaldehyde suggest moderate toxicity, warranting caution in handling .

Q & A

Q. What are the optimal synthetic routes for 6-Heptoxynaphthalene-1-carbaldehyde?

To synthesize this compound, a key intermediate in naphthalene-based chemistry, consider the following methodology:

- Friedel-Crafts Alkylation : Introduce the heptoxy group to naphthalene via alkylation using heptanol and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Aldehyde Functionalization : After alkylation, employ the Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 1-position using DMF and POCl₃ .

- Purification : Use column chromatography with a hexane/ethyl acetate gradient to isolate the product. Monitor reaction progress via TLC and confirm purity via GC-MS or HPLC .

Q. How can spectroscopic techniques characterize this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H NMR (δ ~9.8–10.2 ppm for aldehyde proton) and ¹³C NMR (δ ~190–195 ppm for carbonyl carbon) confirm functional groups.

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C ether) validate structure .

- Elemental Analysis : Verify empirical formula (C₁₈H₂₄O₂) with <0.3% deviation .

Q. What stability considerations are critical for handling this compound?

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation.

- Temperature Control : Maintain at 4°C for short-term storage; avoid prolonged exposure to room temperature .

- Reactivity : Protect from nucleophiles (e.g., amines, alcohols) to avoid Schiff base formation .

Advanced Research Questions

Q. How to design a toxicological study for this compound?

Follow systematic inclusion criteria and bias mitigation:

- Exposure Routes : Prioritize inhalation, oral, and dermal pathways based on naphthalene analog studies .

- Health Outcomes : Assess systemic effects (hepatic, renal, respiratory) and genotoxicity endpoints (DNA/RNA interactions) .

- Bias Control : Randomize dose administration, blind outcome assessments, and use negative/positive controls .

- Confidence Grading : Apply GRADE criteria (risk of bias, inconsistency, indirectness) to evaluate evidence quality .

Q. How to resolve contradictions in toxicity data across studies?

- Meta-Analysis : Pool data from human and animal studies, adjusting for variables like dose, exposure duration, and species-specific metabolism .

- Sensitivity Analysis : Test robustness by excluding low-confidence studies (e.g., those with unrandomized dosing or inadequate controls) .

- Mechanistic Validation : Use in vitro models (e.g., CYP450 enzyme assays) to confirm metabolic pathways and reactive intermediate formation .

Q. What methodologies assess the environmental persistence of this compound?

- Photodegradation Studies : Exclude UV light (λ >290 nm) in photoreactors and monitor degradation via LC-MS.

- Hydrolysis Kinetics : Test stability at pH 4–9; calculate half-life (t₁/₂) using pseudo-first-order kinetics .

- Bioaccumulation Potential : Determine logP (octanol-water partition coefficient) experimentally or via computational models (e.g., EPI Suite) .

Q. How to elucidate structure-activity relationships (SAR) for substituent effects on naphthalene derivatives?

- Comparative Analysis : Synthesize analogs (e.g., 6-Methoxy-, 6-Chloro-naphthalene-1-carbaldehyde) and compare bioactivity (e.g., enzyme inhibition, cytotoxicity).

- Computational Modeling : Perform DFT calculations to analyze electronic effects (e.g., Hammett σ values) and steric impacts of the heptoxy group .

- Crystallography : Resolve X-ray structures to correlate substituent orientation with reactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Alkylation of Naphthalene

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Catalyst | AlCl₃ | High electrophilic substitution |

| Solvent | Dichloromethane | Low polarity, inert to heptanol |

| Temperature | 0–5°C | Minimize side reactions |

| Reaction Time | 12–24 hrs | Ensures complete alkylation |

Q. Table 2. GRADE Criteria for Toxicological Evidence Evaluation

| Criterion | Adjustment Action | Example for this compound |

|---|---|---|

| Risk of Bias | Downgrade by 1–2 levels | Non-blinded outcome assessment |

| Inconsistency | Downgrade by 1 level | Variability in LD₅₀ values across species |

| Indirectness | Downgrade by 2 levels | Use of non-mammalian models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.